molecular formula C23H22N4O6 B11054652 2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11054652
M. Wt: 450.4 g/mol
InChI Key: KDTLUDOVWPBEBE-UHFFFAOYSA-N
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Description

2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers aiming to develop new therapeutic agents and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the iodination of precursor compounds followed by Suzuki reactions to introduce the desired substituents . The reaction conditions often involve the use of dry solvents such as acetonitrile and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can trigger specific cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIAMINO-8-HYDROXY-5-(2,3,4,5-TETRAMETHOXYPHENYL)-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C23H22N4O6

Molecular Weight

450.4 g/mol

IUPAC Name

2,4-diamino-8-hydroxy-5-(2,3,4,5-tetramethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C23H22N4O6/c1-29-15-8-12(19(30-2)21(32-4)20(15)31-3)16-11-6-5-10(28)7-14(11)33-23-17(16)18(25)13(9-24)22(26)27-23/h5-8,16,28H,1-4H3,(H4,25,26,27)

InChI Key

KDTLUDOVWPBEBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N)OC)OC)OC

Origin of Product

United States

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